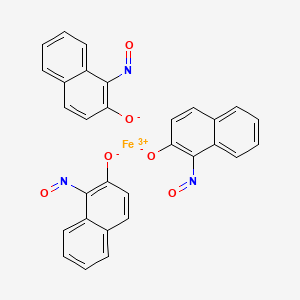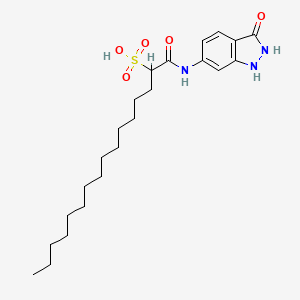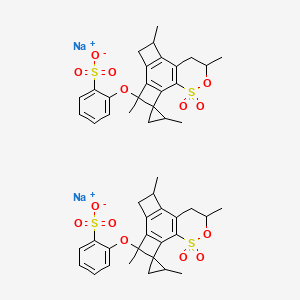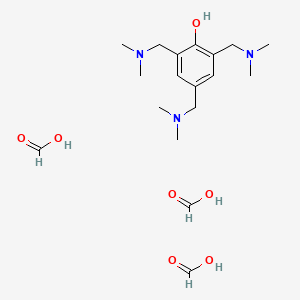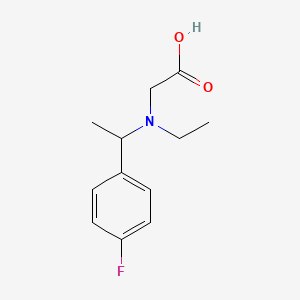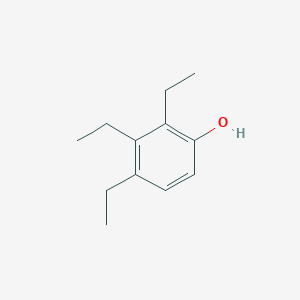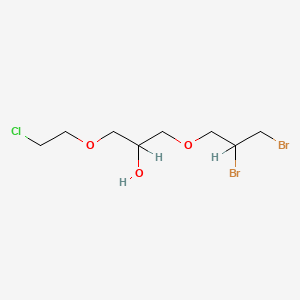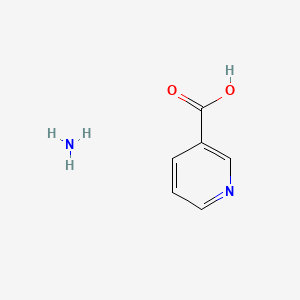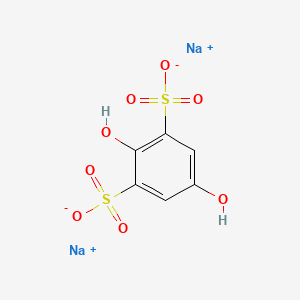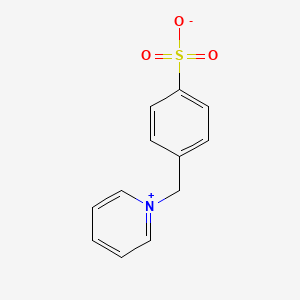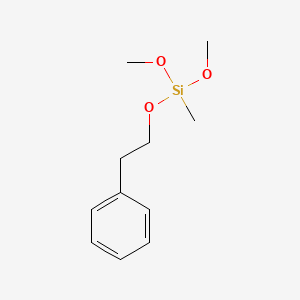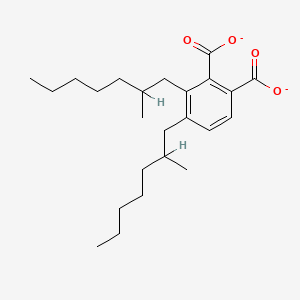![molecular formula C13H24N2O2 B12681454 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one CAS No. 64338-00-7](/img/structure/B12681454.png)
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[45]decan-4-one is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one (oxiranylmethyl derivative): This compound has an additional oxiranylmethyl group, which may alter its reactivity and applications.
This compound (hydroxyl derivative): The presence of a hydroxyl group can influence its solubility and biological activity.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure and the presence of multiple methyl groups. These features contribute to its distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
64338-00-7 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)7-13(8-11(3,4)15-10)9(16)14-12(5,6)17-13/h15H,7-8H2,1-6H3,(H,14,16) |
InChI Key |
PJMWCYRMBJWCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)NC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


